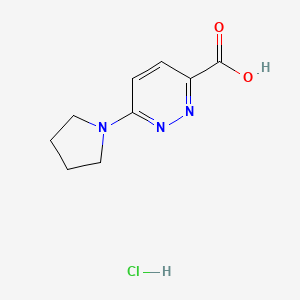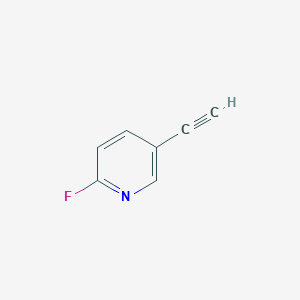
2-(3-Bromobenzoyl)-5-methylpyridine
Descripción general
Descripción
“2-(3-Bromobenzoyl)-5-methylpyridine” is likely a brominated aromatic compound with a pyridine ring. The bromobenzoyl group is attached to the 2nd position of the pyridine ring, and a methyl group is attached to the 5th position .
Synthesis Analysis
While specific synthesis methods for “2-(3-Bromobenzoyl)-5-methylpyridine” are not available, similar compounds are often synthesized through acylation reactions. For instance, a group of methyl β-D-galactopyranoside derivatives was acylated with 3-bromobenzoyl chloride to obtain substitution products .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Bromobenzoyl)-5-methylpyridine” would depend on its molecular structure. For instance, its solubility would likely be influenced by the polar bromobenzoyl group and the nonpolar methyl group .
Aplicaciones Científicas De Investigación
1. Preparation of Acylated α-Monosaccharides and Disaccharides The compound is used in the preparation of fully acetylated and (3-bromo)benzoylated α-monosaccharides and disaccharides. This is achieved through vigorous mechanical mixing of solid reactants on a high-speed shaker . The method is simple and convenient, and it has been used to prepare a variety of α-acylated sugars .
Antibacterial and Antifungal Activities
The compound shows promising antibacterial and antifungal activities. In vitro biological experiments against five bacteria and two fungi have revealed ascending antifungal and antibacterial activities . Most of these derivatives showed more than 780% inhibition of fungal mycelial growth .
Molecular Docking and Dynamics
The compound is used in molecular docking and dynamics studies. These studies are performed against antibacterial drug targets, including PDB: 4QDI, 5A5E, 7D27, 1ZJI, 3K8E, and 2MRW, and antifungal drug targets, such as PDB: 1EA1 and 1AI9, to identify potential drug candidates for microbial pathogens .
Pharmacokinetic Studies
The compound is used in pharmacokinetic studies. These studies help to understand the absorption, distribution, metabolism, and excretion of the compound .
Binding Free Energy Calculations
The compound is used in binding free energy calculations. These calculations are important in the field of drug discovery as they provide insights into the binding affinity of a drug to its target .
Synthesis of Galactopyranoside Derivatives
The compound is used in the synthesis of galactopyranoside derivatives. These derivatives have shown efficient antibacterial/antifungal activities .
Propiedades
IUPAC Name |
(3-bromophenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-5-6-12(15-8-9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURVPFCFFBVMIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromobenzoyl)-5-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



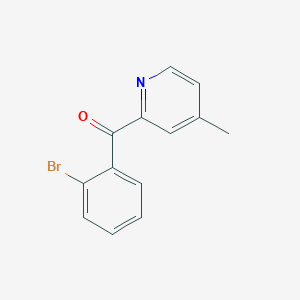
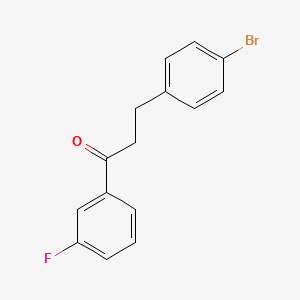
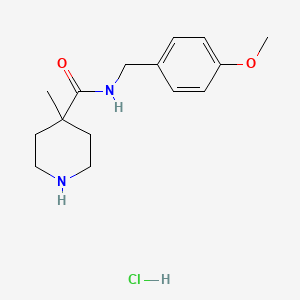
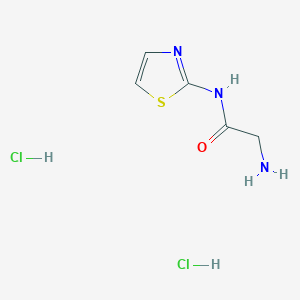

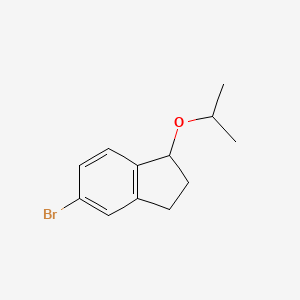
![Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride](/img/structure/B1531114.png)

![Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1531118.png)
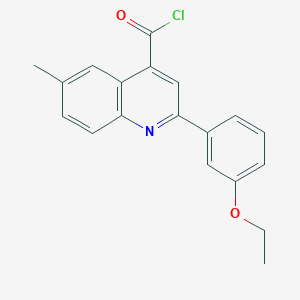

![{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride](/img/structure/B1531125.png)
